1-(3-butoxy-4-chlorobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole
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Overview
Description
1-(3-Butoxy-4-chlorobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-butoxy-4-chlorobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Butoxylation: The butoxy group is introduced through a nucleophilic substitution reaction, where a suitable butoxy precursor reacts with the sulfonylated indole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Butoxy-4-chlorobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiol groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Pyridine, triethylamine
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Thiols: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
1-(3-Butoxy-4-chlorobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-butoxy-4-chlorobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Butoxy-4-chlorobenzenesulfonyl)pyrrolidine
- 1-(3-Butoxy-4-chlorobenzenesulfonyl)-3,5-dimethylpiperidine
Uniqueness
1-(3-Butoxy-4-chlorobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H22ClNO3S |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
1-(3-butoxy-4-chlorophenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C19H22ClNO3S/c1-3-4-11-24-19-13-16(9-10-17(19)20)25(22,23)21-14(2)12-15-7-5-6-8-18(15)21/h5-10,13-14H,3-4,11-12H2,1-2H3 |
InChI Key |
TZAYZDZOFCZTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C)Cl |
Origin of Product |
United States |
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